2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a pyrrolidinone ring and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-bromobenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) to form the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate reactants and facilitate reactions.
Solvents: Tetrahydrofuran (THF) and ethanol are commonly used.
Major Products
Cross-Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura reactions.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. The boronate ester group can interact with hydroxyl and amino groups, making it useful in bioconjugation and enzyme inhibition. The pyrrolidinone ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate: Similar structure but lacks the boronate ester group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Contains the boronate ester group but lacks the pyrrolidinone ring.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the combination of the pyrrolidinone ring and the boronate ester group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various applications, particularly in bioconjugation and medicinal chemistry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO6/c1-16(2)17(3,4)25-18(24-16)12-7-5-11(6-8-12)15(22)23-19-13(20)9-10-14(19)21/h5-8H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPGXIBFSQMMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134431 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377780-81-9 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=377780-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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